4-Chloro-2-fluorophenol
Overview
Description
4-Chloro-2-fluorophenol is an organic compound with the molecular formula C₆H₄ClFO. It is a halogenated phenol, characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-fluorophenol is the respiratory system . This compound may interact with various enzymes and proteins within this system, leading to changes in cellular function.
Mode of Action
This compound undergoes reductive dechlorination, a process that involves the removal of a chlorine atom and the addition of hydrogen . This reaction is facilitated by a sulfate-reducing consortium, a group of microorganisms that can reduce sulfate to sulfide . The end product of this reaction is 2-fluorophenol .
Biochemical Pathways
Phenols are known to play roles in various biological processes, including cellular signaling, gene expression, and enzyme activity .
Result of Action
These could include changes in enzyme activity, alterations in cellular signaling pathways, and impacts on gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of sulfate-reducing microorganisms is crucial for its transformation into 2-fluorophenol . Additionally, factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of this compound.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo reductive dechlorination by sulfate-reducing consortia, resulting in the formation of 2-fluorophenol . This interaction highlights its potential role in microbial degradation processes. Additionally, this compound can act as a substrate for certain enzymes, facilitating specific biochemical transformations.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the reductive dechlorination of this compound by sulfate-reducing consortia involves the binding of the compound to enzymatic active sites, facilitating the removal of the chlorine atom . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of metabolites such as 2-fluorophenol . These temporal changes can impact the overall efficacy and safety of the compound in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites. For example, the reductive dechlorination of this compound by sulfate-reducing consortia results in the formation of 2-fluorophenol . This metabolic pathway highlights the compound’s role in microbial degradation processes and its potential impact on environmental bioremediation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a fluorinating agent under specific conditions to introduce the fluorine atom at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reductive Dechlorination: This reaction typically involves the use of a reducing agent such as a sulfate-reducing consortium.
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting groups are often used to facilitate these reactions.
Major Products Formed:
2-Fluorophenol: Formed through reductive dechlorination.
Substituted Phenols: Various substituted phenols can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
4-Chloro-2-fluorophenol has diverse applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but with different positioning of chlorine and fluorine atoms.
4-Fluorophenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Fluorophenol: Formed as a major product from the reduction of 4-Chloro-2-fluorophenol.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMUKBBWORLNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188339 | |
Record name | 4-Chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-62-9 | |
Record name | 4-Chloro-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-chloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can sulfate-reducing bacteria utilize halogenated phenols like 4-Chloro-2-fluorophenol as a source of energy?
A1: Yes, research has shown that a sulfidogenic consortium enriched from estuarine sediment can utilize 4-chlorophenol as its sole source of carbon and energy [, ]. This consortium can also degrade this compound through reductive dechlorination, resulting in the accumulation of 2-fluorophenol [, ].
Q2: What is the mechanism of this compound degradation by the sulfate-reducing consortium?
A2: The initial step in the degradation process is reductive dechlorination, where the chlorine atom in this compound is replaced by a hydrogen atom, producing 2-fluorophenol [, ]. This dechlorination process is dependent on the presence of sulfate and is inhibited by molybdate, indicating its connection to sulfate reduction [, ]. While the consortium can mineralize phenol to CO2 coupled with sulfate reduction, it cannot further degrade the 2-fluorophenol produced from this compound [, ].
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